CCT365623 hydrochloride

Beschreibung

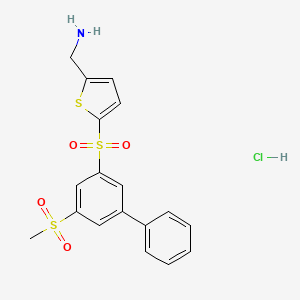

The compound [5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine hydrochloride is a sulfonamide derivative featuring a thiophene core substituted with a biphenylsulfonyl group and a methanamine hydrochloride moiety. Its structure includes:

- Thiophene ring: A sulfur-containing heterocycle critical for electronic interactions in biological systems.

- Methanamine hydrochloride: A primary amine salt enhancing solubility and bioavailability.

This compound is hypothesized to target enzymes like lysyl oxidase (LOX) or LOXL2, given structural similarities to inhibitors reported in and .

Eigenschaften

IUPAC Name |

[5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S3.ClH/c1-25(20,21)16-9-14(13-5-3-2-4-6-13)10-17(11-16)26(22,23)18-8-7-15(12-19)24-18;/h2-11H,12,19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBRQENFVVWIGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(S3)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Die Synthese von CCT365623 (Hydrochlorid) umfasst mehrere Schritte, darunter die Herstellung der Kernstruktur und die anschließende Funktionalisierung. Die detaillierten Syntheserouten und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden umfassen typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

CCT365623 (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Übliche Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile.

Wissenschaftliche Forschungsanwendungen

Inhibition of Lysyl Oxidases

Recent research indicates that compounds similar to [5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride may serve as selective inhibitors of lysyl oxidases (LOX) and lysyl oxidase-like enzymes (LOXL). These enzymes play critical roles in the cross-linking of collagen and elastin, which are essential for maintaining the structural integrity of tissues. Inhibition of these enzymes could have therapeutic implications in conditions such as fibrosis and cancer metastasis .

Antitumor Activity

The compound has been investigated for its potential antitumor properties. For instance, related compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism involves disrupting cellular pathways critical for tumor proliferation and survival, suggesting that [5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride may also exhibit similar properties .

Predictive Modeling

Predictive modeling tools like the PASS software can estimate the potential biological activities based on the compound's structural features. This computational approach aids in guiding experimental studies by identifying promising therapeutic avenues.

Interaction Studies

To understand how this compound affects biological systems, various interaction studies are crucial. Techniques such as molecular docking and binding affinity assays can elucidate the compound's therapeutic potential and safety profile by examining its interactions with specific biological targets.

Case Studies

Several studies have highlighted the potential applications of compounds structurally related to [5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride:

Wirkmechanismus

CCT365623 (hydrochloride) exerts its effects by inhibiting lysyl oxidase, an enzyme responsible for the cross-linking of collagen and elastin in the extracellular matrix . By inhibiting this enzyme, the compound disrupts the structural integrity of the extracellular matrix, which is crucial for tumor growth and metastasis. Additionally, CCT365623 (hydrochloride) suppresses the phosphorylation of EGFR and AKT, thereby inhibiting key signaling pathways involved in cancer progression .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key Structural Features

Structural Insights :

- Heterocycle Impact : Thiazole-based analogs () may exhibit stronger π-π stacking than thiophene derivatives due to nitrogen’s electronegativity.

- Substituent Effects: Trifluoromethyl groups (Compound 19, ) enhance metabolic stability via reduced oxidative susceptibility .

- Amine Modifications : Ethylamine derivatives () show reduced solubility compared to methanamine salts .

Pharmacological and Functional Comparisons

Physicochemical Properties

Key Observations :

- The hydrochloride salt improves aqueous solubility across all compounds.

- LogP values suggest thiophene derivatives (target compound, ) are more lipophilic than thiazole analogs, favoring membrane penetration .

Biologische Aktivität

The compound [5-(3-methylsulfonyl-5-phenylphenyl)sulfonylthiophen-2-yl]methanamine;hydrochloride, also known by its chemical designation CCT-365623, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of CCT-365623 is , and it features a complex structure that includes multiple sulfonyl groups and a thiophene ring. The presence of these functional groups is significant for its biological activity, particularly in enzyme inhibition.

CCT-365623 acts primarily as an inhibitor of lysyl oxidases (LOXs), which are enzymes involved in the cross-linking of collagen and elastin in extracellular matrix (ECM) remodeling. Inhibition of LOXs can have therapeutic implications in conditions characterized by excessive ECM deposition, such as fibrosis and certain cancers .

Antitumor Activity

Research indicates that CCT-365623 exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human lung carcinoma (A549) and cervical cancer (HeLa) cells. The mechanism appears to involve the disruption of ECM remodeling, which is crucial for tumor progression .

Antimicrobial Properties

In addition to its anticancer effects, CCT-365623 has demonstrated antimicrobial activity. It has been tested against several bacterial strains, showing efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating infections caused by resistant strains .

Study on Anticancer Efficacy

A study published in Cancer Research investigated the effects of CCT-365623 on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with accompanying histological analyses showing decreased collagen deposition within tumors .

Study on Antimicrobial Effects

Another study assessed the antimicrobial properties of CCT-365623 against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating its potential as an alternative treatment for resistant bacterial infections .

Data Tables

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC-MS.

- Optimize sulfonation conditions (temperature, solvent) to avoid over-sulfonation or decomposition.

Advanced: How can researchers address discrepancies in the compound’s stability under oxidative vs. hydrolytic conditions?

Methodological Answer:

Contradictory stability data may arise from:

- pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C/75% RH, analyzing degradation products via LC-HRMS.

- Oxidative Pathways : Use radical initiators (e.g., AIBN) or H2O2 to simulate oxidative stress, followed by NMR/MS to identify sulfone oxidation or thiophene ring cleavage.

- Environmental Factors : Compare stability in anhydrous vs. humid conditions, as moisture may hydrolyze sulfonyl groups (e.g., via nucleophilic attack).

Reference : Environmental hazard classifications for structurally similar sulfonates (e.g., WGK 2 in Germany ) suggest sensitivity to aqueous conditions, necessitating inert storage (argon, desiccants).

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks for sulfonyl (δ ~3.3 ppm for S-CH3), thiophene protons (δ ~7.1–7.5 ppm), and aromatic regions. DEPT-135 confirms methanamine (-CH2NH2).

- FTIR : Confirm sulfonyl (S=O stretches at ~1350–1150 cm<sup>-1</sup>) and amine (N-H stretches at ~3300 cm<sup>-1</sup>).

- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) for purity assessment and molecular ion ([M+H]<sup>+</sup>) verification.

- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.3% theoretical).

Reference : Structural elucidation protocols for sulfonyl-thiophene derivatives provide analogous workflows.

Advanced: How to resolve conflicting bioactivity data in receptor-binding assays?

Methodological Answer:

Discrepancies may stem from:

- Assay Variability : Standardize cell lines (e.g., HEK293 vs. CHO) and ligand concentrations; validate with positive controls (e.g., known sulfonamide antagonists).

- Orthogonal Assays : Compare radioligand displacement (e.g., <sup>3</sup>H-labeled ligands) with surface plasmon resonance (SPR) to distinguish binding affinity vs. kinetic effects.

- Solubility Artifacts : Pre-dissolve the compound in DMSO (<0.1% final) and confirm solubility in assay buffers via dynamic light scattering (DLS).

Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50/Kd values, ensuring statistical significance (p<0.05, n≥3).

Basic: What are the recommended storage conditions to maintain compound integrity?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) under inert gas (N2 or Ar) to avoid hydrolysis of sulfonyl groups.

- Stability Monitoring : Perform periodic HPLC analyses (e.g., every 6 months) to detect degradation.

Reference : Regulatory guidelines for environmentally hazardous sulfonates recommend secondary containment to prevent leaching.

Advanced: How to design mechanistic studies for the compound’s sulfonyl-thiophene interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use software (AutoDock Vina, Schrödinger) to model interactions between the sulfonyl-thiophene moiety and target proteins (e.g., kinases, GPCRs).

- Site-Directed Mutagenesis : Modify putative binding residues (e.g., cysteine or lysine in active sites) to validate sulfonyl group involvement.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to correlate structural modifications (e.g., methylsulfonyl vs. phenylsulfonyl) with affinity changes.

Reference : Analogous studies on sulfonyl-containing triazoles highlight the role of sulfonyl groups in hydrogen bonding and hydrophobic interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.